molecular formula C13H18Cl2N2O2S B6987361 N-[2-(4-aminophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide

N-[2-(4-aminophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide

Cat. No.: B6987361
M. Wt: 337.3 g/mol
InChI Key: URPFXHBEEVGPOU-UHFFFAOYSA-N
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Description

N-[2-(4-aminophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenyl group, a dichloromethylcyclopropyl group, and a methanesulfonamide group.

Properties

IUPAC Name

N-[2-(4-aminophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2S/c1-12(8-13(12,14)15)9-20(18,19)17-7-6-10-2-4-11(16)5-3-10/h2-5,17H,6-9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPFXHBEEVGPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)CS(=O)(=O)NCCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-aminophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the aminophenyl group: This can be achieved by nitration of ethylbenzene followed by reduction to form 4-aminophenylethylamine.

    Introduction of the dichloromethylcyclopropyl group: This step involves the reaction of a suitable precursor with dichlorocarbene to form the cyclopropyl ring.

    Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride under basic conditions.

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[2-(4-aminophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dichloromethylcyclopropyl group can be reduced to form a cyclopropylmethyl group.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-aminophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of cyclopropyl-containing compounds on biological systems.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-aminophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, while the cyclopropyl group can affect the compound’s binding affinity and stability. The methanesulfonamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N-[2-(4-aminophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide can be compared with similar compounds such as:

    N-[2-(4-aminophenyl)ethyl]-1-cyclopropylmethanesulfonamide: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

    N-[2-(4-nitrophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)methanesulfonamide: Contains a nitro group instead of an amino group, which can significantly alter its chemical and biological properties.

    N-[2-(4-aminophenyl)ethyl]-1-(2,2-dichloro-1-methylcyclopropyl)ethanesulfonamide: Has an ethanesulfonamide group instead of a methanesulfonamide group, which can affect its solubility and bioavailability.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

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